molecular formula C16H21NO B1604390 Cyclopropyl 2-(piperidinomethyl)phenyl ketone CAS No. 898773-83-6

Cyclopropyl 2-(piperidinomethyl)phenyl ketone

Cat. No.: B1604390
CAS No.: 898773-83-6
M. Wt: 243.34 g/mol
InChI Key: PBCQIRPRGXUYAF-UHFFFAOYSA-N
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Description

“Cyclopropyl 2-(piperidinomethyl)phenyl ketone” is a chemical compound with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol. It is used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of cyclopropyl ketones, including “this compound”, often involves the use of hydrogen borrowing catalysis . This process involves the removal of hydrogen from an alcohol to generate an aldehyde in situ. The aldehyde then reacts with a nucleophile (e.g., an enolate) to form a bond. The hydrogen is then returned to a reactive intermediate (e.g., an enone) to complete the catalytic cycle and deliver alkylated compounds .


Chemical Reactions Analysis

Cyclopropyl phenyl ketone, a related compound, has been used to prepare α-cyclopropylstyrene by the Wittig reaction in dimethyl sulfoxide. It was also used as a starting reagent during the (Z)-titanium enolate formation from cyclopropyl ketones via TiCl4-n-Bu4NI-induced ring-opening reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C16H21NO) and molecular weight (243.34 g/mol). Further details about its melting point, boiling point, density, and other physical properties are not available in the search results.

Scientific Research Applications

Nickel-catalyzed Cycloaddition

Cyclopropyl phenyl ketone, related to Cyclopropyl 2-(piperidinomethyl)phenyl ketone, underwent oxidative addition to nickel complexes, forming nickeladihydropyran. This compound acts as a key intermediate in nickel-catalyzed cycloaddition reactions, leading to the formation of cyclopentane derivatives with carbonyl substituents at specific positions. This process exemplifies the application of cyclopropyl ketones in synthesizing complex molecular structures with potential utility in material science and pharmaceutical synthesis (Ogoshi, Nagata, & Kurosawa, 2006).

Hydrogen Borrowing Catalysis

Ortho-disubstituted phenyl and cyclopropyl ketones have been identified as crucial for C-C bond formation via iridium-catalyzed hydrogen borrowing catalysis. This methodology highlights the strategic application of cyclopropyl ketones in constructing α-branched ketones, showcasing their versatility in organic synthesis and potential in developing new synthetic routes for pharmaceuticals (Frost et al., 2015).

Synthesis of Dihydropyrroles and Pyrroles

Doubly activated cyclopropanes, derived from cyclopropyl ketones, have been employed as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles. These findings demonstrate the utility of cyclopropyl ketones in accessing densely functionalized pyrroles, important intermediates in pharmaceutical chemistry (Wurz & Charette, 2005).

Gold-catalyzed Cycloisomerization

The gold-catalyzed cycloisomerization of enyne esters to form cis-1,2,3,6-tetrahydropyridin-4-yl ketone derivatives demonstrates the application of cyclopropyl ketones in generating structurally diverse compounds. This method offers a synthetic route to highly functionalized piperidines, a core structure in many bioactive molecules (Rao et al., 2013).

[3+2] Cycloadditions by Visible Light Photocatalysis

A formal [3+2] reaction of aryl cyclopropyl ketones with olefins under visible light photocatalysis has been developed, leading to the formation of highly substituted cyclopentane systems. This innovative approach leverages the unique properties of cyclopropyl ketones for photocatalytic reactions, expanding the toolbox for synthetic chemists in constructing complex cyclopentane architectures (Lu, Shen, & Yoon, 2011).

Safety and Hazards

“Cyclopropyl 2-(piperidinomethyl)phenyl ketone” is classified as a combustible liquid. Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Properties

IUPAC Name

cyclopropyl-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c18-16(13-8-9-13)15-7-3-2-6-14(15)12-17-10-4-1-5-11-17/h2-3,6-7,13H,1,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCQIRPRGXUYAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643620
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-83-6
Record name Cyclopropyl{2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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